Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride
Description
Historical Development of Oxadiazole Chemistry
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides. For nearly a century, this scaffold attracted limited attention until the 1960s, when oxolamine—a cough suppressant containing the 1,2,4-oxadiazole core—became the first commercial drug leveraging this structure. Subsequent decades saw expanded interest in oxadiazoles due to their bioisosteric equivalence to esters and amides, offering enhanced metabolic stability.
Modern synthetic advancements include microwave-assisted cyclization and mechanochemical approaches, which address traditional limitations such as low yields and harsh reaction conditions. For instance, Cai et al. (2019) demonstrated a visible-light-mediated [3+2]-cycloaddition method using nitrosoarenes, achieving moderate yields under environmentally friendly conditions. These innovations have solidified 1,2,4-oxadiazoles as versatile building blocks in medicinal and materials chemistry.
Significance of Trifluoromethyl-Substituted Heterocycles in Chemical Research
Trifluoromethyl (CF₃)-substituted heterocycles are pivotal in drug discovery due to their ability to enhance lipophilicity, metabolic stability, and membrane permeability. The CF₃ group’s strong electron-withdrawing nature and steric bulk modulate electronic properties, improving target binding and resistance to enzymatic degradation. For example, N-CF₃ azoles exhibit 2–3-fold higher lipophilicity compared to their N-CH₃ analogs, correlating with improved pharmacokinetic profiles.
Recent synthetic breakthroughs, such as trifluoromethylnitrone-based cycloadditions and transition-metal-catalyzed C–H trifluoromethylation, have expanded access to these motifs. Applications span antiviral agents (e.g., pleconaril), agrochemicals, and liquid crystals, underscoring their industrial relevance.
Overview and Importance of Methyl({[3-(Trifluoromethyl)-1,2,4-Oxadiazol-5-yl]methyl})amine Hydrochloride
This compound integrates a 1,2,4-oxadiazole core with a trifluoromethyl group and a methylamine side chain, optimized as a hydrochloride salt for enhanced solubility. The compound’s structure combines the metabolic resilience of oxadiazoles with the physicochemical advantages of CF₃ substitution, making it a promising candidate for antimicrobial and CNS-targeted therapies.
Synthetic routes typically involve:
- Amidoxime Formation : Reaction of nitriles with hydroxylamine hydrochloride.
- Cyclization : Coupling with activated carboxylic acids under microwave or thermal conditions.
- Functionalization : Introduction of the methylamine moiety via alkylation or reductive amination.
- Salt Formation : Treatment with HCl to improve crystallinity and bioavailability.
Applications include:
- Antimicrobial Agents : Analogues demonstrate rapid bactericidal activity against Clostridioides difficile and methicillin-resistant Staphylococcus aureus (MRSA).
- CNS Drug Candidates : Structural similarity to anxiolytics like fasiplon suggests potential neuropharmacological applications.
- Materials Science : Used in liquid crystals and high-energy density materials (HEDMs) due to thermal stability.
This compound exemplifies the synergy between heterocyclic chemistry and fluorine-based design, offering a template for next-generation therapeutics and functional materials.
Properties
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O.ClH/c1-9-2-3-10-4(11-12-3)5(6,7)8;/h9H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGWQKNILQJHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis begins with amidoxime intermediates derived from cyano compounds. Specifically, amidoximes of formula II are prepared by reacting cyano precursors with hydroxylamine or its salts (commonly hydroxylamine hydrochloride) in the presence of a base such as triethylamine, typically in methanol solvent at temperatures ranging from 0°C to 100°C.
| Step | Reactants | Conditions | Notes |
|---|---|---|---|
| Amidoxime formation | Cyano compound + Hydroxylamine hydrochloride + Base (e.g., triethylamine) | Methanol, 0–100°C | Two-step one-pot reaction without intermediate workup |
Ring Closure to Form the Oxadiazole
The key step involves cyclization of the amidoxime intermediate with trifluoroacetyl halides (trifluoroacetyl chloride (TFAC) or trifluoroacetyl fluoride (TFAF)) to form the 1,2,4-oxadiazole ring bearing the trifluoromethyl group.
- The amidoxime’s hydroxy group is first acylated by the trifluoroacetyl halide.
- This intermediate undergoes ring closure with elimination of water, forming the oxadiazole ring.
- The reaction is exothermic and typically performed in an inert solvent for optimal heat and mass transfer.
- Common solvents include methanol or other inert solvents suitable for homogeneous reaction conditions.
- The reaction can be conducted under atmospheric to elevated pressure (0.8 to 80 atm), with preferred ranges between 1 to 20 atm.
Advantages of Using Trifluoroacetyl Halides
- Use of trifluoroacetyl halides minimizes the formation of trifluoroacetic acid (TFA), which is corrosive and complicates purification.
- The process reduces total organic carbon in wastewater, making it more environmentally friendly.
- High yields with fewer side products are achieved.
- The reaction product is typically a liquid, facilitating continuous processing and one-pot transformations without solvent removal.
Summary Table of Preparation Method Parameters
Research Findings and Process Optimization
- The use of trifluoroacetyl halides in stoichiometric amounts avoids the need for large excesses, reducing waste and cost.
- Performing the amidoxime formation and oxadiazole ring closure in a two-step one-pot reaction without intermediate isolation improves efficiency and safety.
- Conducting the ring closure at moderate temperatures prevents thermal decomposition of sensitive amidoximes.
- The liquid nature of the oxadiazole product post-reaction facilitates downstream processing without solvent removal.
- Selection of bases (triethylamine preferred) and solvents (methanol or inert solvents) influences reaction kinetics and product purity.
- Pressure control (1–7 atm preferred) optimizes reaction rates and safety.
- The process is scalable and commercially viable with reduced environmental impact compared to traditional methods involving TFA.
Chemical Reactions Analysis
Types of Reactions
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmacological Applications
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various disease mechanisms.
Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Properties
The compound's ability to modulate cellular signaling pathways has led to investigations into its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cyclic nucleotide phosphodiesterases (PDEs) .
Agricultural Applications
In agriculture, this compound shows promise as a biopesticide. The trifluoromethyl group enhances the compound's stability and efficacy against pests.
Pesticidal Activity
Research has highlighted the effectiveness of oxadiazole derivatives in pest management. They have been shown to possess insecticidal properties against various agricultural pests while being less harmful to beneficial insects compared to conventional pesticides .
Materials Science Applications
The unique chemical structure of this compound also opens avenues for its use in materials science.
Polymer Chemistry
In polymer chemistry, the incorporation of oxadiazole units into polymer backbones can enhance thermal stability and mechanical properties. This has implications for developing high-performance materials for electronic applications .
Case Studies
Mechanism of Action
The mechanism of action of Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Oxadiazole Ring
The 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Substituents on this ring significantly alter electronic and steric properties:
Table 1: Key Compounds and Substituent Effects
Physicochemical and Reactivity Comparisons
- Trifluoromethyl vs. Nitrophenyl : The target’s -CF₃ group provides metabolic stability and lipophilicity, while the nitro group in sc-355836 increases electrophilicity, enabling nucleophilic aromatic substitution reactions .
- Halogen-Substituted Analogs : The 4-fluorophenyl derivative (CAS: 1013430-70-0) exhibits moderate electron withdrawal, enabling selective interactions in biological systems (e.g., kinase inhibition) .
- Alkyl vs. Aromatic Substituents : Bulky tert-butyl or isobutyl groups (e.g., 915921-12-9 ) reduce solubility but improve membrane permeability, whereas methyl or methoxy groups (e.g., 885953-52-6 ) enhance aqueous compatibility.
Hydrochloride Salt Utility
The hydrochloride form is prevalent across these compounds (e.g., target compound , sc-355836 ), improving solubility in polar solvents and facilitating purification. This feature is critical for in vitro assays and synthetic intermediates .
Biological Activity
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride (CAS: 1423033-45-7) is a compound belonging to the oxadiazole family, known for its diverse biological activities. The trifluoromethyl group in its structure enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.
- Molecular Formula : CHClFNO
- Molecular Weight : 217.58 g/mol
- IUPAC Name : N-methyl[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and a modulator of enzymatic activity.
Anticancer Activity
Recent research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 8 | WiDr (Colon Cancer) | 4.5 | Antiproliferative |
| Compound 9a | MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis |
| Compound 10a | HCT-116 (Colon Cancer) | 13.6 | Cell cycle arrest |
In a study by Maftei et al., several oxadiazole derivatives were synthesized and tested against human cancer cell lines such as A549 and HeLa. The introduction of electron-withdrawing groups like trifluoromethyl was found to enhance biological activity significantly .
Enzyme Inhibition
Another area of interest is the inhibition of histone deacetylases (HDACs), which are crucial targets in cancer therapy. Research has indicated that certain oxadiazole derivatives can act as selective HDAC inhibitors. For example, difluoromethyl-1,3,4-oxadiazoles have been shown to exhibit potent inhibitory activity against HDAC6, a key player in oncogenic processes .
Table 2: HDAC Inhibition by Oxadiazole Derivatives
| Compound | HDAC Isoform Targeted | IC Value (µM) |
|---|---|---|
| DFMO Compound | HDAC6 | 0.531 |
| Trifluoromethyl Oxadiazole | HDAC6 | Not specified |
Case Studies
- Case Study on MCF-7 Cells : In a study evaluating the cytotoxic effects of various oxadiazole derivatives on MCF-7 cells, it was found that compounds with trifluoromethyl substitutions induced significant apoptosis and cell cycle arrest at the G1 phase. This was evidenced by increased caspase activity and reduced cell viability compared to control groups .
- Mechanism Exploration : Another investigation focused on the binding kinetics of trifluoromethyl oxadiazoles as HDAC inhibitors showed that these compounds exhibited slow-on binding properties, suggesting their potential for prolonged therapeutic effects in cancer treatment .
Q & A
What are the recommended synthetic routes for Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Cyclocondensation of an amidoxime precursor with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) to form the 1,2,4-oxadiazole core. Reflux conditions (e.g., acetic acid, 3–5 hours) with sodium acetate as a base are common .
- Step 2: Methylation of the primary amine group using methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) under inert atmosphere.
- Step 3: Formation of the hydrochloride salt via treatment with HCl gas or concentrated hydrochloric acid.
Characterization: Use H/C NMR to confirm the oxadiazole ring and trifluoromethyl group, and mass spectrometry (HRMS) for molecular ion validation .
How can researchers optimize reaction yields when introducing the trifluoromethyl group to the oxadiazole ring?
Answer:
- Reagent Selection: Use Ruppert’s reagent (TMSCF) for efficient trifluoromethylation under mild conditions.
- Temperature Control: Maintain reaction temperatures between 0–25°C to minimize side reactions.
- Monitoring: Track progress via TLC or HPLC. Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can stabilize intermediates .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors.
What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy:
- H NMR: Identify methylamine protons (δ 2.5–3.0 ppm) and oxadiazole ring protons (δ 8.0–8.5 ppm).
- F NMR: Confirm the trifluoromethyl group (δ -60 to -65 ppm).
- Mass Spectrometry (HRMS): Validate the molecular ion ([M+H]) and isotopic pattern for chlorine.
- IR Spectroscopy: Detect N–H stretches (2500–3000 cm) and C=N/C–F bonds (1650–1750 cm).
Reference: Structural validation methods in .
How should researchers address contradictory data in bioactivity studies of this compound?
Answer:
- Assay Validation: Include positive controls (e.g., known enzyme inhibitors) and replicate experiments under standardized conditions.
- Purity Analysis: Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities >98% purity is critical .
- Structural Analogs: Compare results with related compounds (e.g., 3-chloro-5-(trifluoromethyl)benzylamine in ) to identify substituent-specific effects .
What are the stability considerations for storing this hydrochloride salt?
Answer:
- Storage Conditions: Airtight containers under inert gas (N/Ar) at -20°C. Desiccants (silica gel) prevent hygroscopic degradation.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic DSC/TGA analysis to monitor thermal stability.
Safety: Follow handling protocols in (e.g., PPE, ventilation) .
What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina with protein structures from the PDB (e.g., enzymes with oxadiazole-binding pockets). Focus on hydrogen bonding with the amine group and hydrophobic interactions with the trifluoromethyl group.
- MD Simulations: Run 100 ns simulations (GROMACS) to assess binding stability.
- QSAR Models: Leverage data from analogs (e.g., 3-fluoro-5-(trifluoromethyl)benzylamine in ) to correlate substituent effects with activity .
How to handle and dispose of this compound safely in the lab?
Answer:
- Handling: Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact (irritation risks per ) .
- Waste Disposal: Neutralize with 1M NaOH, filter precipitates, and dispose as halogenated organic waste. Follow EPA/OSHA guidelines.
What strategies differentiate the pharmacological activity of this compound from its non-fluorinated analogs?
Answer:
- In Vitro Assays: Compare IC values in enzyme inhibition assays (e.g., kinase or protease targets). The trifluoromethyl group enhances metabolic stability and lipophilicity (logP analysis).
- Electron-Withdrawing Effects: Use Hammett constants (σ) to quantify electronic contributions to binding affinity.
- Structural Analog Studies: Reference ’s formulations of trifluoromethyl-oxadiazole derivatives for activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
